molecular formula C9H10F3NO B1438213 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline CAS No. 1094646-56-6

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1438213
CAS No.: 1094646-56-6
M. Wt: 205.18 g/mol
InChI Key: HPQBTNDTWKOCSA-UHFFFAOYSA-N
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Description

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline: is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to an aniline ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 3-methyl-4-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The nitro group is then reduced to an amine group to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction will produce the amine derivative .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, affecting the overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

3-methyl-4-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBTNDTWKOCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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